
3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that incorporates multiple functional groups, making it an interesting subject for various fields of research. Its structure is characterized by an indole ring, a triazole ring, and a thioether linkage, all connected to a pentane-2,4-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the indole ring through Fischer indole synthesis or by using suitable indole derivatives.
Construction of the 1,2,4-triazole ring, which can be achieved via cyclization reactions involving hydrazine derivatives and suitable precursors.
Coupling of the 1H-indol-3-yl and 1,2,4-triazole moieties via thioether linkage formation, which usually involves the reaction of a thiol group with an appropriate halide or tosylate.
Introduction of the pentane-2,4-dione unit through aldol condensation or similar reactions.
Industrial Production Methods
Industrial synthesis may leverage more scalable approaches such as:
Batch or continuous flow methods for each individual step.
Use of cost-effective reagents and optimization of reaction conditions to maximize yield and purity.
Implementation of catalytic processes to enhance the efficiency and sustainability of the synthesis.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at various sites, particularly at the indole or thioether groups, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl groups in the pentane-2,4-dione moiety, potentially forming alcohol derivatives.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Various halides or tosylates can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Sulfoxides, sulfones, alcohol derivatives, and substituted triazoles or indoles are some of the major products depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
The compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the exploration of novel reaction pathways and the development of new materials.
Biology
It could act as a molecular probe to study biological pathways, particularly those involving sulfur or nitrogen-containing groups.
Medicine
Industry
Applications in the development of advanced materials, such as polymers or nanomaterials, due to its multifaceted functional groups.
作用機序
Molecular Targets and Pathways: : Depending on the specific application, the compound may interact with various enzymes or receptors. For instance, indole derivatives are known to interact with serotonin receptors, while triazoles often target fungal enzymes.
類似化合物との比較
Similar Compounds
5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pyridine
5-(1H-indol-3-yl)-4H-1,2,4-triazole
Uniqueness
The combination of an indole ring with a 1,2,4-triazole moiety linked via a thioether group to a diketone structure is unique. This distinct arrangement imparts specific reactivity patterns and potential biological activities that differentiate it from other compounds.
特性
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(23)16(12(2)24)26-18-21-20-17(22(18)8-9-25-3)14-10-19-15-7-5-4-6-13(14)15/h4-7,10,16,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTHJEQOPDTTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2444556.png)
![1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2444559.png)
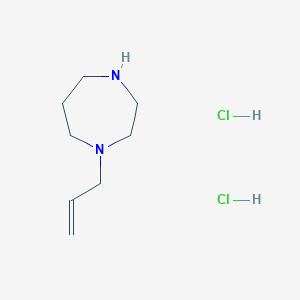
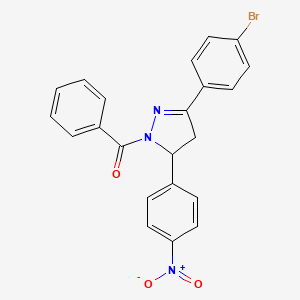
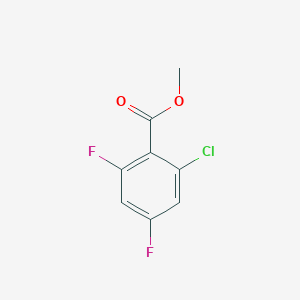
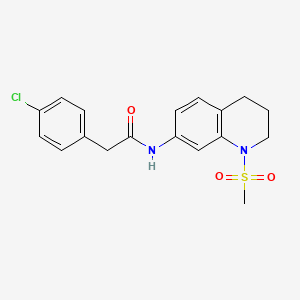
![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)

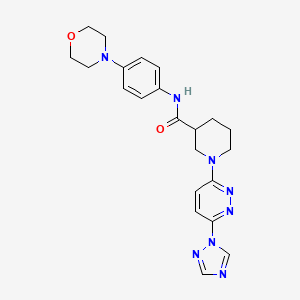
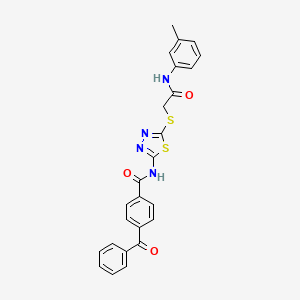
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)
